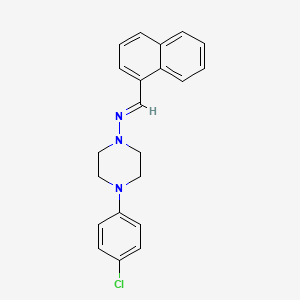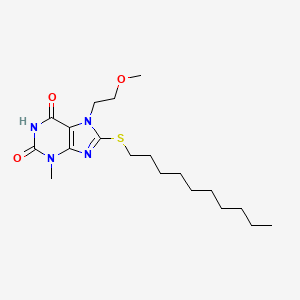![molecular formula C16H17FN4 B15080056 N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B15080056.png)
N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine is a Schiff base compound known for its versatile applications in various fields of scientific research Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine typically involves the condensation reaction between 2-fluorobenzaldehyde and 4-(2-pyridinyl)-1-piperazinamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography or recrystallization are used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The fluorophenyl and pyridinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine, bromine, or nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced amine derivatives. These products can be further utilized in different applications depending on their chemical properties.
Aplicaciones Científicas De Investigación
N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: It is investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The fluorophenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-(4-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine
- N-[(E)-(2-chlorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine
Uniqueness
N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C16H17FN4 |
|---|---|
Peso molecular |
284.33 g/mol |
Nombre IUPAC |
(E)-1-(2-fluorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C16H17FN4/c17-15-6-2-1-5-14(15)13-19-21-11-9-20(10-12-21)16-7-3-4-8-18-16/h1-8,13H,9-12H2/b19-13+ |
Clave InChI |
HEZADLCCPYOMTL-CPNJWEJPSA-N |
SMILES isomérico |
C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=CC=C3F |
SMILES canónico |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079974.png)
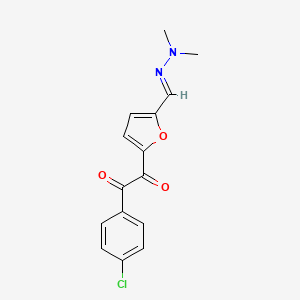
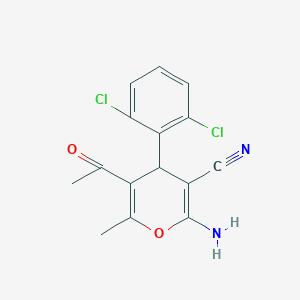
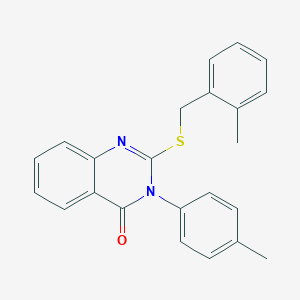
![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B15079998.png)
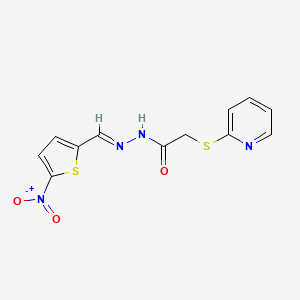
![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B15080008.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080015.png)
![N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B15080019.png)
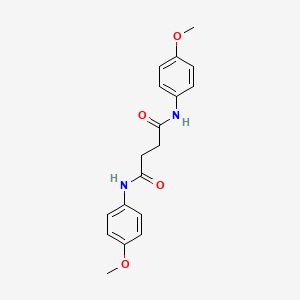
![(5E)-2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15080029.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B15080043.png)
